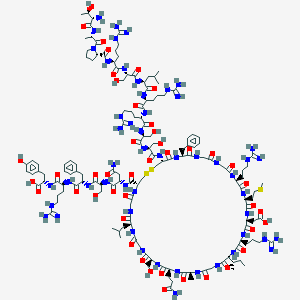
Methyl 4-hydroxyoxane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to methyl 4-hydroxyoxane-4-carboxylate involves intricate chemical processes. For instance, the synthesis of side-chain liquid crystalline polysiloxanes and polymethacrylates containing mesogenic units derived from similar molecular structures demonstrates the complexity of creating compounds with specific desired properties (Hsu et al., 1992). Such synthetic approaches are crucial for tailoring the compound's functionalities for specific applications.
Molecular Structure Analysis
Molecular structure analysis is essential for understanding the compound's chemical behavior. The crystallographic analysis of related compounds provides insights into their molecular geometry, which is fundamental for predicting the compound's reactivity and interaction with other molecules (Sakhautdinov et al., 2013). Such analyses contribute to a deeper understanding of the compound's potential applications.
Chemical Reactions and Properties
Methyl 4-hydroxyoxane-4-carboxylate's reactivity is a key aspect of its chemical properties. Studies on similar compounds have shown various chemical reactions, including cage B(4)-amidation reactions (Han et al., 2020) and photoreactions (Sugiyama et al., 1982), which highlight the compound's versatility in synthetic organic chemistry.
Physical Properties Analysis
The physical properties of methyl 4-hydroxyoxane-4-carboxylate, such as phase behavior and thermal stability, are crucial for its application in material science. Research on related compounds has shown that polymers exhibiting chiral smectic mesomorphism have unique physical properties (Hsu et al., 1992), which could be relevant to the study of methyl 4-hydroxyoxane-4-carboxylate.
Chemical Properties Analysis
The chemical properties of methyl 4-hydroxyoxane-4-carboxylate, such as reactivity towards various reagents and conditions, are fundamental for its application in organic synthesis and material science. The methylation and subsequent reactions of related compounds provide insights into the chemical behavior and potential reactivity of methyl 4-hydroxyoxane-4-carboxylate (Kovalenko et al., 2020).
Applications De Recherche Scientifique
Xylan Derivatives and Biopolymer Applications
Xylan, a polymer modified chemically to produce biopolymer ethers and esters, demonstrates the promise of methyl 4-hydroxyoxane-4-carboxylate and related compounds in creating materials with specific properties. These modifications, achieved through reactions with various reagents, result in products with unique structural and functional attributes. The study highlights the synthesis of novel xylan esters and their potential applications in drug delivery and as additives in paper manufacturing due to their antimicrobial properties (Petzold-Welcke et al., 2014).
Reactive Carbonyl Species and Chronic Diseases
Research on RCS, including compounds structurally related to methyl 4-hydroxyoxane-4-carboxylate, reveals their significance in the development of chronic diseases. RCS are byproducts of lipid, protein, and carbohydrate oxidation, capable of damaging cellular components and contributing to diseases like cancer, neurodegenerative disorders, and diabetes. Therapeutic strategies targeting RCS, such as utilizing endogenous metabolizers and RCS scavengers, have been proposed to mitigate these effects (Fuloria et al., 2020).
Carboxylate-Bridged Diiron Centers in Biological Mimicry
The exploration of carboxylate-bridged diiron centers, akin to structures related to methyl 4-hydroxyoxane-4-carboxylate, aims to replicate the reactivity of biological diiron sites involved in activating dioxygen for hydrocarbon conversion. Research in this area focuses on developing synthetic mimics to understand the electronic and physical characteristics of these biological systems better and guide future efforts in creating more sophisticated model complexes for studying and harnessing their reactivity (Do & Lippard, 2011).
Propriétés
IUPAC Name |
methyl 4-hydroxyoxane-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-10-6(8)7(9)2-4-11-5-3-7/h9H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKUGBABAIVMLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551344 |
Source


|
| Record name | Methyl 4-hydroxyoxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxyoxane-4-carboxylate | |
CAS RN |
115996-72-0 |
Source


|
| Record name | Methyl 4-hydroxyoxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-hydroxyoxane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide](/img/structure/B38239.png)





![5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione](/img/structure/B38251.png)